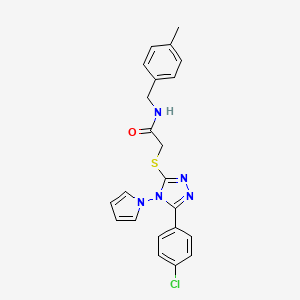

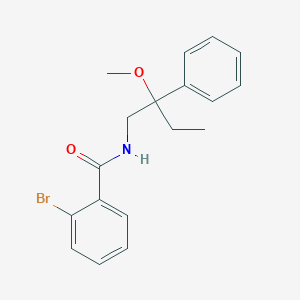

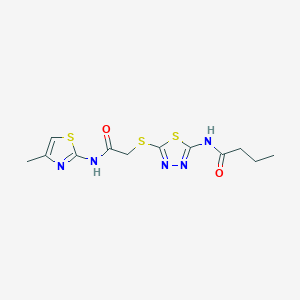

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of B-cell malignancies.

Scientific Research Applications

Antioxidant Activity

Research on derivatives of pyridazine, a core structure related to the compound , has shown potential in the synthesis of compounds with significant antioxidant activity. For example, a study synthesized various derivatives to evaluate their antioxidant potential, underscoring the importance of this chemical scaffold in developing new antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).

Antimicrobial and Antibacterial Agents

Compounds containing pyridazinone units have been explored for their antibacterial properties. A study focused on synthesizing heterocyclic compounds with a sulfonamido moiety, revealing that several derivatives exhibited high antibacterial activity, indicating the utility of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer Research

The synthesis and evaluation of pyridazine derivatives for their anticancer activity have been a significant area of interest. A study synthesized a variety of pyridazine carbonitrile derivatives, evaluating their antibacterial and antitumor activities. This research highlights the potential of pyridazine-based compounds in developing novel anticancer therapies (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Material Science Applications

In the field of materials science, pyridazine derivatives have been investigated for their utility as electron transport layers in polymer solar cells. A study demonstrated that urea-doped ZnO films, which might share structural similarities with the compound , significantly improved the efficiency of polymer solar cells, showcasing the role of such compounds in enhancing renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).

properties

IUPAC Name |

1-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-14-2-8-17(9-3-14)23-20(26)22-12-13-27-19-11-10-18(24-25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGGTYWFZSFYTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)

![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)